molecular formula C48H30CuN4O8-6 B12296580 copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate

copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate

Katalognummer: B12296580
Molekulargewicht: 854.3 g/mol
InChI-Schlüssel: QHFPLERERVMVOX-RZRDJKQOSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate is a complex organic compound that features a copper ion coordinated with a porphyrin derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate typically involves the coordination of a copper ion with a porphyrin derivative. The process begins with the preparation of the porphyrin ligand, which is then reacted with a copper salt, such as copper sulfate or copper acetate, under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.

    Substitution: Ligands coordinated to the copper ion can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can result in new copper-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its redox properties.

    Biology: Studied for its potential role in biological systems, particularly in mimicking the function of natural metalloenzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in materials science for the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate involves the interaction of the copper ion with various molecular targets. The copper center can participate in electron transfer reactions, influencing redox processes and interacting with biological molecules such as proteins and nucleic acids. These interactions can modulate cellular pathways and biochemical processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Copper benzoate: A simpler copper complex with benzoate ligands.

    Copper salicylate: Another copper complex with salicylate ligands.

    Phenylcopper: A copper complex with phenyl ligands.

Uniqueness

Copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate is unique due to its complex porphyrin structure, which imparts distinct chemical and physical properties. This complexity allows for a broader range of applications and interactions compared to simpler copper complexes.

Eigenschaften

Molekularformel

C48H30CuN4O8-6

Molekulargewicht

854.3 g/mol

IUPAC-Name

copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate

InChI

InChI=1S/C48H34N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-17,19,22,24,34,37H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-4;+2/p-4/b41-33-,42-35-,43-36-,44-39-;

InChI-Schlüssel

QHFPLERERVMVOX-RZRDJKQOSA-J

Isomerische SMILES

C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=C(C=C6)C(=O)[O-])/C=C5)/C7=CC=C(C=C7)C(=O)[O-])CC4)/C8=CC=C(C=C8)C(=O)[O-])/C9=CC=C(C=C9)C(=O)[O-])/C1.[Cu+2]

Kanonische SMILES

C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=C(C=C6)C(=O)[O-])[N-]5)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-].[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.